molecular formula C17H13N3O5S B6515477 3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 950259-93-5

3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Numéro de catalogue: B6515477
Numéro CAS: 950259-93-5
Poids moléculaire: 371.4 g/mol
Clé InChI: KZYKJKHOCLTVOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrano[2,3-c]pyridine core fused with a benzothiadiazine-1,1-dione moiety, distinguished by a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) substituent at position 8 of the pyran ring. While specific pharmacological data are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent.

Propriétés

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-9-15-11(10(8-21)7-18-9)6-12(17(22)25-15)16-19-13-4-2-3-5-14(13)26(23,24)20-16/h2-7,21H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYKJKHOCLTVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NS(=O)(=O)C4=CC=CC=C4N3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione represents a unique structure with potential biological significance. This article reviews its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of pyrano[2,3-c]pyridine and benzothiadiazine moieties. The molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S with a molecular weight of approximately 370.43 g/mol. Its structural complexity suggests diverse interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following sections detail its pharmacological effects.

Antioxidant Activity

Studies have demonstrated that derivatives of pyrano[2,3-c]pyridine possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The hydroxymethyl group in the structure may enhance these properties by stabilizing reactive intermediates.

Antimicrobial Effects

Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens. In vitro assays show that it can inhibit the growth of bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

  • Aminopeptidase N (APN) : Inhibition studies indicate that it may act as an APN inhibitor, which is significant in cancer progression and metastasis.
  • Carbonic Anhydrase : The compound's ability to inhibit carbonic anhydrase suggests potential applications in treating conditions such as glaucoma and epilepsy.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within this chemical class:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of pyrano[2,3-c]pyridine derivatives. Results indicated that modifications at the 5-position significantly enhanced radical scavenging activity compared to standard antioxidants .
  • Antimicrobial Evaluation : A research article assessed the antimicrobial efficacy of various pyrano derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain substitutions increased potency against these pathogens .
  • Enzyme Inhibition Research : A study focused on enzyme inhibitors highlighted a series of benzothiadiazine derivatives, demonstrating their effectiveness against APN and carbonic anhydrase . This supports the hypothesis that our target compound may share similar inhibitory mechanisms.

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntioxidantDPPH Scavenging25
AntimicrobialAgar Diffusion15 (E. coli)
Enzyme InhibitionAPN Inhibition30

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The provided evidence highlights two tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 1l and 2d ), which share heterocyclic frameworks but differ in substituents and functional groups. Below is a detailed comparison:

Structural Similarities and Differences

Feature Target Compound Compound 1l Compound 2d
Core Structure Pyrano[2,3-c]pyridine + benzothiadiazine-dione Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents -CH₂OH (C5), -CH₃ (C8) -CN (C8), -NO₂ (aryl), -COOEt (C5/6) -CN (C8), -NO₂ (aryl), -COOEt (C5/6), -Benzyl (N3)
Electronic Profile Electron-deficient (benzothiadiazine-dione) Electron-withdrawing (-NO₂, -CN) and electron-donating (-COOEt) groups Similar to 1l , with added benzyl group enhancing lipophilicity
Hydrogen-Bonding Sites Hydroxymethyl (-CH₂OH) and carbonyl (C2=O) Carbonyl (C2=O), nitro (-NO₂), and cyano (-CN) groups Similar to 1l , with additional benzyl group reducing polarity

Physical and Spectroscopic Properties

Property Target Compound Compound 1l Compound 2d
Melting Point (°C) Not reported 243–245 215–217
Molecular Weight (g/mol) Estimated ~450–500 561.55 591.60
Key Spectral Data Expected IR: O-H (3400 cm⁻¹), C=O (1700 cm⁻¹) IR: C=O (1720 cm⁻¹), -CN (2220 cm⁻¹) IR: Similar to 1l + benzyl C-H stretches

Research Findings and Implications

  • Substituent Effects: The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to the nitro/cyano substituents in 1l/2d, which are more hydrophobic .
  • Synthetic Challenges : The benzothiadiazine-dione group in the target may complicate synthesis due to steric hindrance and sensitivity to redox conditions, unlike the more stable tetrahydroimidazopyridines in 1l /2d .
  • Spectroscopic Validation : NMR and HRMS techniques used for 1l /2d (e.g., δ 1.3–1.5 ppm for ethyl esters ) would similarly confirm the target’s hydroxymethyl and methyl groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.